2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1036648-53-9
VCID: VC6372962
InChI: InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3
SMILES: CC1=NN=C(O1)C(F)(F)F
Molecular Formula: C4H3F3N2O
Molecular Weight: 152.076

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

CAS No.: 1036648-53-9

Cat. No.: VC6372962

Molecular Formula: C4H3F3N2O

Molecular Weight: 152.076

* For research use only. Not for human or veterinary use.

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole - 1036648-53-9

Specification

CAS No. 1036648-53-9
Molecular Formula C4H3F3N2O
Molecular Weight 152.076
IUPAC Name 2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3
Standard InChI Key OGOVYAPJJIMAHU-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Substituents at the 2- and 5-positions include a methyl group (-CH₃) and a trifluoromethyl group (-CF₃), respectively. This arrangement imparts both steric bulk and electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number1036648-53-9
Molecular FormulaC₄H₃F₃N₂O
Molecular Weight152.07 g/mol
IUPAC Name2-Methyl-5-(trifluoromethyl)-1,3,4-oxadiazole

Data on melting point, boiling point, and density remain unreported in available literature, likely due to the compound’s primary use as an intermediate rather than a standalone material .

Synthesis and Reaction Pathways

Radical-Based Synthesis

A scalable route involves O-ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate as a precursor. This substrate undergoes efficient intermolecular radical additions to unactivated alkenes under mild conditions, yielding functionalized derivatives. For example, radical allylation of the initial adducts facilitates intramolecular [4 + 2] cycloadditions, enabling access to complex polycyclic frameworks .

Cyclization of Hydrazine Derivatives

Alternative methods employ N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides, which cyclize to form the oxadiazole ring. This approach is particularly valuable for generating hybrids with pyrimidine moieties, enhancing biological activity .

Key Reaction Steps:

  • Condensation of hydrazine carboxamides with trifluoromethylated carbonyl compounds.

  • Acid- or base-catalyzed cyclodehydration to form the oxadiazole ring.

Biological Activity and Pharmaceutical Applications

Antimycobacterial Properties

Pyrimidine-oxadiazole hybrids derived from 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole exhibit potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 2 μM. Notably, N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine demonstrates efficacy against multidrug-resistant strains without cross-resistance to first-line TB drugs. Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of mycolic acid transport .

Mechanistic Insights and Structure-Activity Relationships

Role of the Trifluoromethyl Group

The -CF₃ group enhances lipid solubility, promoting membrane penetration in bacterial cells. Its electron-withdrawing nature also stabilizes charge-transfer interactions with enzymatic targets, such as mycobacterial oxidoreductases .

Impact of Alkyl Chain Length

In pyrimidine-oxadiazole hybrids, alkyl chains (C8–C12) optimize activity by balancing hydrophobicity and solubility. Longer chains improve binding to lipid-rich bacterial cell walls but may reduce bioavailability due to aggregation .

Comparative Analysis with Related Heterocycles

Oxadiazole vs. Thiadiazole

Replacing the oxygen atom in oxadiazole with sulfur (yielding thiadiazole) alters electronic distribution and hydrogen-bonding capacity. Thiadiazoles generally exhibit higher metabolic stability but lower antimicrobial potency compared to oxadiazoles, as seen in studies on Leishmania and Trypanosoma pathogens.

Table 2: Biological Activity Comparison

Compound ClassTarget PathogenMIC (μM)
1,3,4-OxadiazoleM. tuberculosis2.0
1,3,4-ThiadiazoleL. amazonensis5.8

Future Directions and Challenges

Optimization of Pharmacokinetics

Current derivatives face limitations in aqueous solubility (e.g., 17 μg/mL for thiadiazole analogs). Structural modifications, such as PEGylation or prodrug strategies, could enhance bioavailability.

Resistance Mitigation

The lack of cross-resistance in oxadiazole hybrids suggests novel mechanisms of action. Target identification via proteomic profiling is critical to preempt resistance development.

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